Azido-PEG8-Boc
Description
Contextualization within Bioorthogonal Chemistry Principles
Bioorthogonal chemistry refers to a class of chemical reactions that can be carried out inside of living systems without interfering with native biological processes. confluore.com A cornerstone of this field is "click chemistry," a set of reactions that are rapid, high-yielding, and generate only inoffensive byproducts. The azide (B81097) group of Azido-PEG8-t-butyl ester is a key player in one of the most prominent click chemistry reactions: the azide-alkyne cycloaddition. broadpharm.comcd-bioparticles.net
This reaction involves the coupling of the azide moiety with an alkyne-functionalized molecule to form a highly stable triazole ring. biochempeg.com The reaction can proceed through two main pathways:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join terminal alkynes and azides.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential toxicity of a copper catalyst is a concern, this pathway uses strained cyclooctyne (B158145) derivatives, such as Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN), which react spontaneously with azides without the need for a catalyst. cd-bioparticles.netconfluore.com
The high selectivity and stability of the azide group under a wide range of conditions make it an ideal functional group for bioorthogonal applications. broadpharm.com
Overview of Bifunctional Linkers in Contemporary Molecular Design
Bifunctional linkers are molecules that possess two different reactive functional groups, enabling the covalent linkage of two distinct molecular entities. They are fundamental components in the design of many modern therapeutic and diagnostic agents. These linkers can be classified as homobifunctional (containing two identical reactive groups) or heterobifunctional (containing two different reactive groups), such as Azido-PEG8-t-butyl ester.
The general structure of a bifunctional linker consists of three parts:
Reactive Group 1: For specific conjugation to the first molecule.
Spacer: A chain of atoms that separates the two reactive ends.
Reactive Group 2: For specific conjugation to the second molecule.
In Azido-PEG8-t-butyl ester, the eight-unit polyethylene (B3416737) glycol (PEG) chain acts as the spacer. The hydrophilic PEG spacer is of critical importance as it enhances the solubility of the entire conjugate in aqueous media, increases its biocompatibility, and provides flexibility that can reduce steric hindrance between the conjugated molecules. cd-bioparticles.netaxispharm.com This is particularly crucial in the development of complex biologics like ADCs and PROTACs, where maintaining the function of each component is essential. biochempeg.comprecisepeg.com
Structural Significance and Key Reactive Moieties of Azido-PEG8-t-butyl Ester
The utility of Azido-PEG8-t-butyl ester is derived directly from its distinct structural components: the azide group, the t-butyl ester group, and the PEG8 spacer.
The Azide Group (-N₃): This is one of the primary reactive moieties, valued for its stability and highly selective reactivity in click chemistry. broadpharm.com It allows for the specific and efficient conjugation to a molecule containing an alkyne or a strained cyclooctyne group, forming a stable triazole linkage. cd-bioparticles.netbiochempeg.com This reaction's specificity ensures that the linker couples only at the desired site, preserving the integrity of other functional groups on the biomolecule.
The t-butyl Ester Group: This moiety serves as a protecting group for a carboxylic acid. cd-bioparticles.net The bulky tert-butyl group prevents the carboxylic acid from reacting prematurely. It can be selectively removed (deprotected) under acidic conditions to reveal the free carboxylic acid. cd-bioparticles.netsmolecule.com This newly exposed functional group can then be activated, typically with reagents like EDC or HATU, to react with primary amine groups on a second molecule, forming a stable amide bond. biochempeg.com This stepwise reactivity provides a controlled method for building complex molecular conjugates.
The PEG8 Spacer: The polyethylene glycol chain confers several advantageous properties. Its hydrophilic nature improves the water solubility of the linker and any molecule it is attached to. broadpharm.comcd-bioparticles.net Furthermore, the flexible chain provides spatial separation between the two conjugated molecules, which can be critical for maintaining their individual biological activities by preventing unfavorable steric interactions. axispharm.com
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N3O10/c1-23(2,3)36-22(27)4-6-28-8-10-30-12-14-32-16-18-34-20-21-35-19-17-33-15-13-31-11-9-29-7-5-25-26-24/h4-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNCLZBCQUTBAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of Azido Peg8 T Butyl Ester
Azide (B81097) Reactivity in Click Chemistry and Biorthogonal Reactions
The azide functional group is a cornerstone of click chemistry, a set of reactions known for their high yield, selectivity, and biocompatibility. masterorganicchemistry.com It is relatively stable under a wide range of conditions but reacts selectively with specific partners, most notably alkynes. broadpharm.com This allows for the precise and efficient formation of stable covalent bonds in complex chemical environments. nih.gov
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction involving azides. nih.gov In this reaction, the azide group of Azido-PEG8-t-butyl ester reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. masterorganicchemistry.commedchemexpress.com The reaction is exceptionally efficient and proceeds under mild conditions, often in aqueous solvents and at room temperature, making it suitable for bioconjugation. masterorganicchemistry.comnih.gov
The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne. The azide then coordinates to the copper center, followed by a cycloaddition event and subsequent protonolysis to release the triazole product and regenerate the copper(I) catalyst. The active Cu(I) species is often generated in situ from a Cu(II) salt (like copper sulfate) in the presence of a reducing agent (such as sodium ascorbate (B8700270) or dithiothreitol (B142953), DTT). nih.gov Ligands, for instance tris(benzyltriazolylmethyl)amine (TBTA), are frequently used to stabilize the Cu(I) oxidation state and accelerate the reaction. nih.gov The picolyl azide moiety, a modified azide structure, can further enhance the speed and efficiency of the CuAAC reaction. broadpharm.com
To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. unizar.es This reaction pathway is also a [3+2] cycloaddition but does not require a metal catalyst. researchgate.net Instead, it utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.combroadpharm.comaxispharm.comcd-bioparticles.net
The mechanism of SPAAC is driven by the release of ring strain (approximately 18 kcal/mol) in the cyclooctyne upon reaction with the azide. unizar.es This inherent energy of the alkyne reactant lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. unizar.esresearchgate.net The reaction of the azide group in Azido-PEG8-t-butyl ester with a strained alkyne like DBCO or BCN results in the formation of a stable triazole linkage. medchemexpress.com The rate of SPAAC can be further enhanced through micellar catalysis, which can increase the effective concentration of the reactants. acs.org
Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
|---|---|---|
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst | Copper(I) salt nih.gov | None (driven by ring strain) unizar.es |
| Regioselectivity | Forms 1,4-disubstituted triazole medchemexpress.com | Forms a mixture of regioisomeric triazoles |
| Reaction Rate | Generally very fast with catalyst masterorganicchemistry.com | Fast, but can be slower than catalyzed versions acs.org |
| Biocompatibility | Limited in living systems due to copper toxicity unizar.es | Highly biocompatible (copper-free) researchgate.net |
Beyond cycloadditions with alkynes, the azide group can participate in other selective transformations.
Staudinger Ligation: The azide group can react with a specifically engineered triarylphosphine, such as one bearing an ortho-ester, in a process known as the Staudinger ligation. precisepeg.comnih.gov This reaction initially forms an aza-ylide intermediate, which then undergoes intramolecular trapping to form a stable amide bond after hydrolysis. This provides a method for forming amide linkages under mild, biocompatible conditions. precisepeg.com
Reduction to Primary Amines: The azide group serves as a stable precursor to a primary amine. precisepeg.com It can be cleanly reduced using various reagents, such as dithiothreitol (DTT) or phosphines (like triphenylphosphine) followed by hydrolysis, or through catalytic hydrogenation. This conversion is a robust method for introducing a primary amine functional group for further derivatization, such as amide bond formation. masterorganicchemistry.com
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): While CuAAC yields 1,4-disubstituted triazoles, ruthenium catalysts can be employed to selectively produce the 1,5-disubstituted regioisomer. nih.govmdpi.com This alternative regioselectivity expands the diversity of structures that can be synthesized from the same azide and alkyne starting materials. mdpi.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanisms
tert-Butyl Ester Deprotection Mechanisms for Carboxyl Group Generation
The tert-butyl (t-butyl) ester is a common protecting group for carboxylic acids. It is highly stable under neutral and basic conditions but can be selectively cleaved under acidic conditions to reveal the free carboxylic acid. axispharm.comacsgcipr.org This free acid can then be used for subsequent reactions, such as coupling with amine-containing molecules to form amide bonds. axispharm.com
The deprotection of a t-butyl ester is typically achieved through acid-catalyzed hydrolysis. acsgcipr.org The mechanism involves the protonation of the ester's carbonyl oxygen by a strong acid, which increases the electrophilicity of the carbonyl carbon. However, due to the steric hindrance of the t-butyl group, the reaction proceeds via a different pathway: protonation of the ether oxygen followed by the elimination of a highly stable tert-butyl cation. acsgcipr.org This cation is then deprotonated to form isobutylene (B52900) gas, driving the reaction to completion. stackexchange.com
A variety of acids can be used for this transformation, and the choice of acid can influence selectivity in the presence of other acid-labile protecting groups. acsgcipr.org
Trifluoroacetic Acid (TFA): TFA is a very common reagent for t-butyl ester cleavage. It is often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM). The reaction is typically fast and efficient at room temperature. nih.gov The released t-butyl cation can be scavenged to prevent side reactions. nih.gov
Formic Acid: This acid can be used for deprotection on sensitive substrates, such as those containing β-lactam rings. acsgcipr.org
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄): Simple inorganic acids are also effective and are often used in aqueous or organic solutions. acsgcipr.org
Lewis Acids: Certain Lewis acids, such as cerium(III) chloride heptahydrate in the presence of sodium iodide (CeCl₃·7H₂O-NaI), can selectively cleave t-butyl esters, sometimes with reversed selectivity compared to standard acidic conditions, preserving N-Boc groups which would normally be cleaved. organic-chemistry.org
The selectivity of the deprotection is a key advantage. For example, p-toluenesulfonic acid can selectively remove t-butyl esters in the presence of benzyloxycarbonyl (Cbz) groups. acsgcipr.org
Table 2: Common Conditions for tert-Butyl Ester Deprotection
| Method | Reagents | Typical Conditions | Mechanism |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Trifluoroacetic Acid (TFA) nih.gov | Neat or in DCM, Room Temp | Formation of tert-butyl cation and isobutylene stackexchange.com |
| Hydrochloric Acid (HCl) acsgcipr.org | In organic solvent (e.g., dioxane) or water | Protonation and cleavage acsgcipr.org | |
| Silica Gel researchgate.net | Reflux in toluene | Heterogeneous catalysis, mild cleavage researchgate.net | |
| Base-Mediated Cleavage | Sodium Hydride (NaH) thieme-connect.comthieme-connect.com | In DMF, Room Temp or heated | Proposed fragmentation via dimethylamide attack thieme-connect.com |
| Potassium Hydroxide (B78521) (KOH) organic-chemistry.org | Powdered KOH in THF, Room Temp | BAC2 cleavage by hydroxide organic-chemistry.org |
While t-butyl esters are generally considered stable to basic conditions, specific and often harsh conditions have been developed for their base-mediated cleavage. These methods are less common than acid-catalyzed protocols. thieme-connect.comorganic-chemistry.orgamelica.org
One reported method involves using sodium hydride (NaH) in dimethylformamide (DMF). thieme-connect.comthieme-connect.com The proposed mechanism does not involve simple saponification. Instead, it is suggested that NaH reacts with DMF to form a highly basic dimethylamide anion, which then attacks the t-butyl group, leading to a concerted fragmentation that yields isobutene and the sodium carboxylate salt. thieme-connect.com Another study has shown that powdered potassium hydroxide (KOH) in tetrahydrofuran (B95107) (THF) can effectively cleave t-butyl benzoates at room temperature via a BAC2 (base-catalyzed, acyl-oxygen cleavage) mechanism. organic-chemistry.org These methods provide an alternative for substrates that are highly sensitive to acidic conditions.
Applications in Advanced Chemical and Biomedical Research Paradigms
Role as a Versatile Linker in Molecular Conjugation
Azido-PEG8-t-butyl ester is a non-cleavable linker adept at connecting different molecular entities. creative-biolabs.com Its versatility stems from its two distinct reactive termini: the azide (B81097) group and the t-butyl ester group. The azide (N₃) group is a key participant in bioorthogonal "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). smolecule.comcd-bioparticles.net These reactions are highly efficient and selective, allowing for the formation of a stable triazole linkage with alkyne-containing molecules under mild, aqueous conditions. broadpharm.comaxispharm.com
The other end of the molecule features a t-butyl ester. This group serves as a protected form of a carboxylic acid. smolecule.com The t-butyl group can be selectively removed under acidic conditions to reveal a reactive carboxyl group, which can then be used for further conjugation, typically forming stable amide bonds with primary amines through the use of activating agents. biochempeg.com
The intervening PEG8 spacer is not merely a scaffold but a functional component that imparts desirable physicochemical properties. It is a hydrophilic chain that enhances the solubility of the molecule and its conjugates in aqueous media, which is crucial for biological applications. cd-bioparticles.netaxispharm.comissuu.com Furthermore, the flexible and lengthy PEG spacer helps to minimize steric hindrance between the conjugated molecules, preserving their native structure and function. axispharm.com
Table 1: Functional Groups of Azido-PEG8-t-butyl ester and Their Reactivity
| Functional Group | Reactive Partner | Reaction Type | Resulting Linkage | Key Features |
| Azide (N₃) | Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-Triazole | High efficiency and selectivity in aqueous solutions. issuu.com |
| Cyclooctyne (B158145) (e.g., BCN, DBCO) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Triazole | Copper-free, suitable for live-cell applications. issuu.com | |
| t-Butyl Ester | (after deprotection to Carboxylic Acid) | Amine (primary) | Amide | Requires activation (e.g., with EDC, HATU); forms a stable bond. biochempeg.com |
Contributions to Bioconjugation Chemistry Methodologies
The specific functionalities of Azido-PEG8-t-butyl ester make it a valuable reagent in the field of bioconjugation, which involves the chemical linking of two or more molecules, at least one of which is a biomolecule.
A significant challenge in bioconjugation is achieving site-specificity to ensure homogeneity and preserve the biological activity of the target molecule. The azide group of the linker is central to modern strategies for the site-specific labeling of biomolecules like proteins, peptides, and antibodies. axispharm.comissuu.com
One advanced method involves genetic code expansion, where a non-canonical amino acid containing an azide or alkyne group, such as p-azido-L-phenylalanine (AzF), is incorporated at a specific site within a protein's sequence during its synthesis. issuu.comiris-biotech.de This places a unique chemical handle on the protein, which can be exclusively targeted by a complementary linker like Azido-PEG8-t-butyl ester (or its alkyne-bearing counterpart). This approach allows for the precise attachment of other molecules, such as fluorescent dyes, drugs, or polymers, to a predetermined location on the biomolecule, avoiding the random modification of native amino acid residues like lysine (B10760008). issuu.comiris-biotech.de
The process of covalently attaching PEG chains to a protein, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of protein therapeutics. mdpi.com Azido-PEG8-t-butyl ester and similar PEG linkers are instrumental in creating these protein-polymer conjugates. broadpharm.comissuu.com
By conjugating PEG chains to a protein, researchers can enhance its solubility, increase its stability against enzymatic degradation, and reduce its clearance rate by the kidneys. issuu.commdpi.com The PEG polymer effectively creates a protective hydrophilic shield around the protein, which can also mask epitopes and reduce immunogenicity. issuu.commdpi.com The linker's bifunctional nature allows for the creation of more complex constructs; for instance, a protein can be linked via the azide group, and after deprotection of the ester, a small molecule drug or targeting ligand can be attached to the other end.
Table 2: Research Findings on the Impact of PEGylation on Protein Therapeutics
| Property | Effect of PEGylation | Research Rationale |
| Solubility | Improved | The hydrophilic nature of the PEG chain enhances the overall solubility of the conjugated protein in aqueous environments. issuu.commdpi.com |
| Renal Clearance | Reduced | The increased hydrodynamic radius of the PEGylated protein slows its filtration rate through the kidneys, extending its circulation half-life. issuu.com |
| Immunogenicity | Reduced | The PEG chain can mask surface epitopes on the protein, preventing recognition by the immune system. issuu.commdpi.com |
| Enzymatic Degradation | Reduced | Steric hindrance from the polymer shell protects the protein from access by proteolytic enzymes. mdpi.com |
| Bioactivity | Potentially Altered | While often preserving function, PEGylation can sometimes interfere with the protein's active site; thus, site-specific conjugation is critical. mdpi.com |
Site-Specific Functionalization of Biomolecules
Utilization in Polymer Chemistry and Material Science Research
The application of Azido-PEG8-t-butyl ester extends beyond bioconjugation into the realms of polymer synthesis and material science, where it serves as a building block for advanced materials and functionalized surfaces.
In polymer chemistry, Azido-PEG8-t-butyl ester can be used as a functional initiator or a monomer in the synthesis of well-defined polymers. For example, it can be used to create block copolymers with distinct segments. ru.nl An amphiphilic block copolymer, consisting of a hydrophobic block and a hydrophilic PEG block initiated from a molecule like Azido-PEG8-t-butyl ester, can self-assemble in aqueous solutions to form complex macromolecular structures such as micelles or polymersomes (vesicles). ru.nlru.nl
The azide functionality on the corona (the outer surface) of these self-assembled structures provides a "clickable" surface that can be subsequently decorated with various molecules, such as targeting ligands for drug delivery applications or enzymes for catalytic nanoreactors. ru.nlru.nl The t-butyl ester, after deprotection, offers an alternative site for functionalization, adding another layer of synthetic versatility.
The modification of surfaces is critical for a wide range of applications, from biomedical implants and devices to diagnostic platforms and nanomaterials. smolecule.com PEG linkers, including Azido-PEG8-t-butyl ester, are widely used to create functional coatings on various research substrates. biochempeg.combiochempeg.combiochempeg.combiochempeg.com
When a surface is "PEGylated," it gains a hydrophilic, protein-repellent coating. This is particularly useful for materials that will come into contact with biological fluids, as it minimizes non-specific protein adsorption, which can otherwise lead to biofouling or an immune response. The terminal azide group of the attached linker provides a convenient handle for the covalent immobilization of specific biomolecules, such as antibodies for diagnostic assays or enzymes for biosensors, onto the substrate in a controlled and oriented manner. smolecule.comcd-bioparticles.net
Table 3: Examples of Surface Modification Using PEG Linkers
| Substrate | Purpose of Modification | Functional Role of Linker |
| Nanoparticles | Improve biocompatibility, attach targeting ligands for drug delivery. | The PEG spacer reduces immune recognition and increases circulation time; the terminal group (azide) allows for conjugation of targeting molecules. |
| Medical Devices | Enhance biocompatibility, prevent biofouling. | Creates a hydrophilic, protein-repellent surface to reduce non-specific adsorption. smolecule.com |
| Biosensor Chips | Immobilize capture probes (e.g., antibodies, DNA) for diagnostics. | The terminal azide group allows for the site-specific and oriented attachment of biomolecules, improving sensor sensitivity and reliability. cd-bioparticles.net |
| Cell Culture Plates | Create specific surfaces to study cell adhesion and growth. | The linker can be used to attach peptides or other signaling molecules to the surface to influence cell behavior. biochempeg.combiochempeg.com |
Fabrication of Hydrogels and Polymeric Networks for Research Applications
The azide functionality of Azido-PEG8-t-butyl ester is instrumental in the construction of hydrogels and other polymeric networks through bioorthogonal "click chemistry" reactions. Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are widely employed to form stable triazole linkages, which serve as covalent crosslinks in the hydrogel matrix. nih.govcellulosechemtechnol.ro
In a typical hydrogel synthesis, a multi-arm PEG core functionalized with alkyne groups can be crosslinked with a bifunctional azide-containing linker like Azido-PEG8-t-butyl ester. The stoichiometry and concentration of the precursors are critical parameters that are precisely controlled to tailor the mechanical properties, swelling behavior, and degradation kinetics of the resulting hydrogel. nih.gov For instance, hydrogels can be formed by reacting a tetraazide-modified tetraethylene glycol with telechelic alkyne-terminated PEGs. cellulosechemtechnol.ro The PEG8 spacer in Azido-PEG8-t-butyl ester contributes to the hydrophilicity and biocompatibility of the hydrogel network, which is crucial for applications involving cell encapsulation or as scaffolds for tissue engineering.
Furthermore, the t-butyl ester group provides a latent carboxylic acid functionality. This protecting group is stable under the conditions of hydrogel formation but can be selectively removed under acidic conditions post-fabrication. cd-bioparticles.net This allows for subsequent modification of the hydrogel, for example, by conjugating bioactive molecules such as peptides or growth factors to the newly exposed carboxylic acid groups, thereby creating a more biologically active and functionalized polymeric network for specific research applications. The ability to create such tunable and functionalizable hydrogels is of significant interest in fields like regenerative medicine and controlled drug delivery research. nih.govcellulosechemtechnol.ro
Application in PROTAC and Antibody-Drug Conjugate (ADC) Linker Design and Synthesis
The modular nature of Azido-PEG8-t-butyl ester makes it a highly valuable component in the design and synthesis of complex therapeutic constructs such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Methodological Considerations for PROTAC Molecule Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. medchemexpress.com A PROTAC molecule consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a chemical linker. The linker's length, composition, and attachment points are critical for the efficacy of the PROTAC. nih.gov
Azido-PEG8-t-butyl ester serves as a versatile building block for the linker component. The azide group allows for the efficient and specific conjugation to an alkyne-functionalized ligand (either for the target protein or the E3 ligase) via click chemistry. medchemexpress.comnih.gov This modular approach greatly facilitates the synthesis of PROTAC libraries with varying linker lengths and compositions for optimization studies. nih.govresearchgate.net Researchers can synthesize a warhead intermediate with an azide handle and then use click chemistry to couple it with various linker-E3 ligase ligand moieties. nih.gov
The defined eight-unit PEG spacer of Azido-PEG8-t-butyl ester provides several advantages. It imparts hydrophilicity to the PROTAC molecule, which can improve its solubility and cell permeability. biochempeg.com The flexibility and length of the PEG chain can be systematically varied by using PEG linkers with different numbers of ethylene (B1197577) glycol units to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govbiochempeg.com The t-butyl ester group can be deprotected to reveal a carboxylic acid, which can then be used to attach the other ligand through standard amide bond formation, providing an alternative conjugation strategy. cd-bioparticles.net
| Feature | Description | Methodological Advantage |
|---|---|---|
| Azide Group | Enables bioorthogonal click chemistry reactions (CuAAC, SPAAC) with alkyne-functionalized molecules. medchemexpress.com | Facilitates modular and efficient assembly of PROTACs, allowing for rapid generation of libraries for optimization. nih.govresearchgate.net |
| PEG8 Spacer | A hydrophilic chain of eight ethylene glycol units. cd-bioparticles.net | Enhances aqueous solubility, improves cell permeability, and allows for systematic variation of linker length to optimize ternary complex formation. biochempeg.com |
| t-butyl ester | A protecting group for a carboxylic acid functionality. cd-bioparticles.net | Allows for orthogonal conjugation strategies. The ester can be deprotected under acidic conditions to enable amide bond formation with an amine-containing ligand. cd-bioparticles.net |
Strategies for Antibody-Drug Conjugate Linker Integration
ADCs are targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects the antibody to the drug payload is a critical component that influences the stability, efficacy, and safety of the ADC. sygnaturediscovery.com Azido-PEG8-t-butyl ester and its derivatives are employed as non-cleavable linkers in ADC development. creative-biolabs.commedchemexpress.com
The integration of Azido-PEG8-t-butyl ester into an ADC can be achieved through several strategies. The azide group can be used to conjugate the linker to an alkyne-modified cytotoxic payload via click chemistry. medchemexpress.com Subsequently, the t-butyl ester can be deprotected to yield a carboxylic acid. This carboxylic acid can then be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with primary amine groups, such as the side chain of lysine residues on the antibody, to form a stable amide bond. axispharm.com Alternatively, the order of conjugation can be reversed.
The hydrophilic PEG8 spacer is particularly beneficial in the context of ADCs. It can help to mitigate the aggregation often caused by the conjugation of hydrophobic drug payloads to the antibody. sygnaturediscovery.com This improved hydrophilicity can lead to better pharmacokinetic properties and a wider therapeutic window for the ADC. The use of a defined PEG linker like Azido-PEG8-t-butyl ester also contributes to the homogeneity of the final ADC product, which is a critical quality attribute.
| Conjugation Step | Reacting Groups | Chemistry | Purpose |
|---|---|---|---|
| Payload Attachment | Azide on linker + Alkyne on payload | Click Chemistry (CuAAC or SPAAC) medchemexpress.com | Covalently attaches the cytotoxic drug to the linker. |
| Antibody Conjugation (post-deprotection) | Carboxylic acid on linker (from deprotected t-butyl ester) + Amine on antibody (e.g., lysine) | Amide bond formation (e.g., via NHS ester activation) axispharm.com | Covalently attaches the linker-payload complex to the antibody. |
Development of Advanced Chemical Probes and Imaging Agents for Research
The unique combination of functional groups in Azido-PEG8-t-butyl ester makes it a valuable reagent for the synthesis of advanced chemical probes and imaging agents for research purposes. creative-biolabs.comprecisepeg.com These tools are essential for studying biological processes, visualizing cellular components, and tracking the localization of molecules in living systems. axispharm.com
The azide group serves as a versatile handle for introducing reporter molecules, such as fluorophores, biotin (B1667282), or other tags, via click chemistry. precisepeg.com For example, an alkyne-functionalized fluorescent dye can be readily attached to Azido-PEG8-t-butyl ester to create a fluorescent probe. The PEG8 spacer enhances the aqueous solubility of the probe and can reduce non-specific binding to biomolecules, leading to improved signal-to-noise ratios in imaging experiments. cd-bioparticles.net
The t-butyl ester group provides an additional site for modification. After deprotection to the carboxylic acid, it can be conjugated to a targeting ligand, such as a peptide or a small molecule, that directs the probe to a specific protein or cellular location. cd-bioparticles.net This dual-functionalization capability allows for the construction of sophisticated, multifunctional probes for targeted imaging and affinity-based pulldown experiments.
In a representative research application, Azido-PEG8-t-butyl ester could be used to synthesize a probe for studying a specific enzyme. The deprotected carboxylic acid could be coupled to a known inhibitor of the enzyme, while the azide group could be used to attach a fluorophore. This would allow for the visualization of the enzyme's location within a cell. Alternatively, the azide could be used to attach a biotin tag, enabling the capture and identification of the enzyme and its binding partners from a cell lysate. The development of such customized probes is a powerful strategy in chemical biology research. axispharm.comprecisepeg.com
Analytical and Spectroscopic Characterization in Research of Azido Peg8 T Butyl Ester
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in verifying the molecular structure of Azido-PEG8-t-butyl ester by identifying its characteristic functional groups and the arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of Azido-PEG8-t-butyl ester. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In ¹H NMR analysis of a related compound, tert-butyl 2,2,2-trichloroacetimidate, specific chemical shifts (δ) are observed that are consistent with the expected structure. For instance, signals corresponding to the tert-butyl group are typically found in the upfield region of the spectrum. rsc.org The protons of the polyethylene (B3416737) glycol (PEG) backbone typically appear as a complex multiplet in the range of 3.5-3.8 ppm. The protons adjacent to the azide (B81097) group and the ester linkage will have distinct chemical shifts, allowing for the confirmation of the successful incorporation of these functional groups.
Table 1: Representative ¹H NMR and ¹³C NMR Data for Structurally Similar Compounds
| Nucleus | Functional Group | Chemical Shift (δ) Range (ppm) | Reference |
| ¹H | tert-Butyl | 1.40 - 1.48 | rsc.orgrsc.org |
| ¹H | PEG Backbone (-CH₂CH₂O-) | 3.5 - 3.8 | biopharmaspec.com |
| ¹³C | Carbonyl (Ester) | ~172 - 174 | biopharmaspec.comrsc.org |
| ¹³C | tert-Butyl (quaternary C) | ~80 - 82 | biopharmaspec.comrsc.org |
| ¹³C | tert-Butyl (CH₃) | ~28 | biopharmaspec.comrsc.org |
| ¹³C | PEG Backbone | ~60 - 70 | biopharmaspec.com |
Note: The exact chemical shifts can vary depending on the solvent and the specific molecular context.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in Azido-PEG8-t-butyl ester. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
A crucial peak for the identification of the azide group (N₃) is a strong, sharp absorption band typically observed around 2100 cm⁻¹. rsc.org The presence of the ester group is confirmed by a strong carbonyl (C=O) stretching vibration, which for t-butyl esters generally appears in the region of 1723-1743 cm⁻¹. rsc.orgresearchgate.net The ether linkages (-C-O-C-) of the PEG chain are characterized by a strong, broad absorption band in the fingerprint region, typically around 1100-1250 cm⁻¹.
Chromatographic Methods for Compound Separation and Purity Determination
Chromatographic techniques are indispensable for separating Azido-PEG8-t-butyl ester from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and purity analysis of PEG derivatives. rsc.org Reversed-phase HPLC (RP-HPLC), in particular, is effective for separating compounds based on their hydrophobicity. For Azido-PEG8-t-butyl ester, a gradient elution method, often using a mixture of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA), allows for the separation of the desired product from more or less polar impurities. rsc.org The purity of the compound is determined by the peak area percentage in the chromatogram. Commercial suppliers often report purities of ≥90.0% or higher as determined by HPLC. avantorsciences.com
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a valuable technique for characterizing polymers and oligomers like PEG derivatives. lcms.cz GPC separates molecules based on their hydrodynamic volume in solution. lcms.cz This method can be used to determine the molecular weight distribution (polydispersity) of the PEG component of Azido-PEG8-t-butyl ester, ensuring that the chain length is consistent. lcms.czresearchgate.net For monodisperse PEG derivatives, GPC should ideally show a single, narrow peak, confirming the homogeneity of the PEG chain length.
Mass Spectrometry (MS) for Molecular Weight and Compositional Analysis
Mass Spectrometry (MS) is a critical analytical technique for determining the molecular weight and confirming the elemental composition of Azido-PEG8-t-butyl ester. smolecule.com Electrospray ionization (ESI) is a common soft ionization technique used for PEG compounds, as it minimizes fragmentation and allows for the observation of the intact molecular ion. rsc.org
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. biopharmaspec.com The observed mass-to-charge ratio (m/z) for the molecular ion (e.g., [M+Na]⁺) is compared to the calculated theoretical mass, with a close match providing strong evidence for the correct product.
Table 2: Summary of Analytical Techniques for Azido-PEG8-t-butyl Ester Characterization
| Technique | Purpose | Key Information Obtained |
| ¹H NMR | Structural Elucidation | Chemical environment of protons, confirmation of functional groups. |
| ¹³C NMR | Structural Elucidation | Carbon skeleton, confirmation of functional groups. |
| IR Spectroscopy | Functional Group Identification | Presence of azide (N₃), ester (C=O), and ether (-C-O-C-) groups. |
| HPLC | Purity Assessment & Purification | Separation from impurities, quantification of purity. |
| GPC/SEC | Polymer Characterization | Molecular weight distribution of the PEG chain. |
| Mass Spectrometry | Molecular Weight & Composition | Accurate molecular weight, confirmation of elemental formula. |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. By quantifying the mass percentages of constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N)—researchers can validate the stoichiometry of Azido-PEG8-t-butyl ester against its theoretical composition. The molecular formula for Azido-PEG8-t-butyl ester is C₂₃H₄₅N₃O₁₀, with a molecular weight of 523.62 g/mol . medkoo.comprecisepeg.com
The theoretical elemental composition is calculated from the molecular formula and atomic weights of the elements. While specific experimental data for this compound is not detailed in publicly available research, the expected theoretical percentages provide a benchmark for quality control.
Theoretical Elemental Composition of Azido-PEG8-t-butyl ester
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 23 | 276.253 | 52.76 |
| Hydrogen | H | 1.008 | 45 | 45.360 | 8.66 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 8.03 |
| Oxygen | O | 15.999 | 10 | 159.990 | 30.55 |
| Total | | | | 523.624 | 100.00 |
This table presents the theoretical elemental composition calculated from the molecular formula of Azido-PEG8-t-butyl ester.
Discrepancies between experimentally determined values and these theoretical percentages can indicate the presence of impurities, residual solvents, or incomplete reaction, thereby serving as a critical checkpoint in the synthesis and purification process.
Advanced Techniques for Surface and Compositional Analysis (e.g., X-ray Photoelectron Spectroscopy (XPS))
When Azido-PEG8-t-butyl ester is used to modify surfaces, for instance in the development of biosensors or functionalized biomaterials, X-ray Photoelectron Spectroscopy (XPS) becomes an invaluable tool for confirming its presence and chemical integrity. researchgate.net XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a material.
An XPS analysis of a surface functionalized with Azido-PEG8-t-butyl ester would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The resulting spectrum would display peaks corresponding to the core-level electrons of the elements present, such as Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s).
A key feature in the XPS spectrum of this molecule would be the N 1s region. The azide moiety (–N₃) typically presents a distinctive spectrum with two peaks due to the different chemical environments of the nitrogen atoms. researchgate.net The central nitrogen atom is electronically distinct from the two terminal nitrogen atoms, leading to separate signals. Research on similar azide-functionalized surfaces has shown that the N 1s spectrum for an azide group can be resolved into two components with a 2:1 area ratio, corresponding to the terminal and central nitrogen atoms, respectively. researchgate.net
High-resolution scans of the C 1s and O 1s regions would further confirm the structure, revealing components corresponding to the different types of carbon and oxygen bonds within the molecule, such as C-C/C-H, C-O (from the PEG linker), and C=O (from the ester group).
Expected XPS Binding Energies for Functional Groups in Azido-PEG8-t-butyl ester
| Functional Group | Core Level | Expected Binding Energy (eV) |
|---|---|---|
| Alkyl Chains, PEG Backbone | C 1s | ~285.0 |
| C-O (PEG Ether Linkages) | C 1s | ~286.5 |
| C=O (Ester Carbonyl) | C 1s | ~288.5-289.0 |
| O=C-O (Ester) | O 1s | ~533.5 |
| C-O -C (PEG Ether) | O 1s | ~532.5 |
| Terminal Nitrogens in Azide (-N =N⁺=N ⁻) | N 1s | ~402.1 |
| Central Nitrogen in Azide (-N=N ⁺=N⁻) | N 1s | ~405.6 |
This table presents typical binding energy ranges for the functional groups found in Azido-PEG8-t-butyl ester, based on established XPS literature. researchgate.net Actual values can vary slightly depending on the specific chemical environment and instrument calibration.
By analyzing the positions and relative intensities of these peaks, researchers can confirm the successful immobilization of the Azido-PEG8-t-butyl ester linker on a substrate and assess the chemical composition of the modified surface.
Future Perspectives and Emerging Research Directions for Azido Peg8 T Butyl Ester
Innovations in Synthesis and Derivatization Strategies
The synthesis of heterobifunctional PEG derivatives like Azido-PEG8-t-butyl ester has traditionally been a multi-step process. acs.orgmdpi.com A common and versatile strategy involves the asymmetric activation of a symmetrical PEG diol. mdpi.com This is typically achieved through the selective monotosylation of one hydroxyl group, which is then converted into the azide (B81097) via nucleophilic substitution with sodium azide. mdpi.com The remaining hydroxyl group is subsequently esterified to provide the t-butyl ester functionality. While effective, this method can present challenges in achieving high purity and avoiding the formation of homobifunctional byproducts. acs.org
Emerging research is focused on developing more streamlined and scalable synthetic routes. Significant efforts are being made to create uniform, or monodisperse, PEG linkers to overcome the issue of polydispersity inherent in conventional polymerization. acs.org Polydispersity can lead to variations in the properties and performance of the final PEGylated product. acs.org New methods, including iterative stepwise organic synthesis, are being explored to produce PEGs with precisely defined chain lengths, though these processes often require extensive chromatographic purification, which adds to the cost. acs.org The development of cost-effective, scalable manufacturing and green synthesis methods is a key objective for making these high-purity linkers more accessible for clinical and industrial applications. fcad.com
Beyond the synthesis of the core molecule, innovative derivatization strategies are expanding its utility. After the selective deprotection of the t-butyl ester group to reveal a carboxylic acid, a wide array of modifications can be introduced. This allows for the attachment of various biomolecules, fluorescent dyes, or targeting ligands, creating highly specific molecular probes and therapeutic agents. The ability to perform these modifications while the azide group remains available for subsequent click chemistry reactions is central to the linker's role in constructing complex molecular architectures.
Exploration of Novel Biorthogonal Reactivities and Applications
The azide moiety of Azido-PEG8-t-butyl ester is its gateway to a host of biorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry that forms a stable triazole linkage. medchemexpress.comiris-biotech.de This reaction is widely used to conjugate the PEG linker to alkyne-modified proteins, peptides, nucleic acids, and small molecules. medchemexpress.com
However, the potential toxicity of copper catalysts has spurred the exploration of copper-free alternatives. Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful substitute. medchemexpress.commdpi.com In SPAAC, the azide group reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst. medchemexpress.comiris-biotech.de This has proven invaluable for in vivo applications and for conjugating sensitive biological molecules. uq.edu.au Azido-PEG8-t-butyl ester is an ideal reagent for these reactions, serving as a flexible spacer that improves the solubility and pharmacokinetic properties of the resulting conjugate. jenkemusa.com
Future research is aimed at discovering and utilizing other azide-based biorthogonal reactions to further broaden the application scope. This includes exploring reactions with different partners, such as phosphines in the Staudinger ligation, or developing new photo-activatable reactions. These novel reactivities will enable more complex and controlled multi-step conjugations, facilitating the creation of next-generation diagnostics and targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.combiochempeg.com
Advanced Material Design through Multifunctionalization Approaches
The dual functionality of Azido-PEG8-t-butyl ester makes it an exceptional building block for the design of advanced materials with tailored properties. The PEG8 chain itself imparts water solubility and biocompatibility, which is crucial for applications in biological environments. beilstein-journals.org By anchoring the linker to a surface or a polymer backbone via one of its functional groups, the other group remains exposed and available for further modification.
One major application is in the surface functionalization of biomaterials and nanoparticles. For instance, the t-butyl ester can be deprotected and the resulting carboxylic acid can be used to anchor the linker to an amine-functionalized surface. The exposed azide groups can then be used to immobilize proteins, peptides, or targeting ligands via click chemistry. This creates a "bio-interactive" surface that can selectively bind to cells or other biological targets. This approach is being used to develop materials for tissue engineering, medical implants, and diagnostic biosensors. conicet.gov.ar
Furthermore, Azido-PEG8-t-butyl ester can be used as a crosslinking agent to form hydrogels. mdpi.com By reacting the azide and the deprotected carboxylate with appropriate partners on polymer chains, a three-dimensional network can be formed. mdpi.com The PEG8 spacer ensures the hydrogel is hydrophilic and can encapsulate sensitive biological cargo, such as cells or therapeutic proteins. The versatility of this approach allows for the creation of stimuli-responsive materials, where the linker might be designed to cleave under specific conditions (e.g., changes in pH or the presence of certain enzymes), triggering the release of the encapsulated payload. researchgate.net
| Application Area | Functionalization Strategy | Resulting Material Property | Potential Use |
| Biomaterial Surfaces | Covalent attachment via carboxyl group; subsequent click reaction on azide. | Creates a biocompatible and target-specific surface. | Medical implants, biosensors. conicet.gov.ar |
| Nanoparticle Modification | Anchoring to nanoparticle core; conjugation of targeting ligands to azide. | Improved solubility, reduced immunogenicity, and targeted delivery. fcad.comfrontiersin.org | Drug delivery systems, in vivo imaging. |
| Hydrogel Formation | Acts as a heterobifunctional crosslinker between polymer chains. | Forms a biocompatible, water-swellable network. mdpi.com | Tissue engineering scaffolds, controlled drug release. researchgate.net |
| Drug Delivery Systems | Conjugation to both a drug molecule and a targeting moiety. | Creates a targeted drug conjugate with enhanced pharmacokinetics. beilstein-journals.org | Cancer therapy, targeted treatments. |
Integration into Complex Supramolecular Architectures and Nanomaterials
Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, is a rapidly advancing field where linkers like Azido-PEG8-t-butyl ester are finding new roles. The ability to precisely position functional groups allows for the programmed self-assembly of complex, well-defined nanostructures.
For example, the linker can be incorporated into block copolymers, which can then self-assemble in solution to form micelles or vesicles. The azide groups, positioned on the surface of these nanostructures, provide a reactive handle for further functionalization. This allows for the attachment of targeting molecules for site-specific drug delivery or imaging agents for diagnostics. frontiersin.org The PEG component plays a crucial role in stabilizing these assemblies and providing a "stealth" coating that helps them evade the immune system, thereby prolonging their circulation time in the body. mdpi.combeilstein-journals.org
In another approach, Azido-PEG8-t-butyl ester can be used to modify components of even more complex systems, such as virus-like particles (VLPs) or liposomes. researchgate.net By functionalizing the surface of these nanocarriers, researchers can combine the natural biological functions of the carrier with the synthetic versatility of the PEG linker. This hybrid approach enables the development of highly sophisticated systems for targeted gene therapy and vaccine development. The precise control over surface chemistry afforded by this linker is essential for optimizing the interaction of these nanomaterials with their biological targets and achieving the desired therapeutic outcome.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
